3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-(pyridin-2-ylmethyl)propanamide
Description
Properties
IUPAC Name |
3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-16(20-11-12-5-3-4-10-19-12)9-8-15-18(25)21-14-7-2-1-6-13(14)17(24)22-15/h1-7,10,15H,8-9,11H2,(H,20,23)(H,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBISTOCWGTTLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-(pyridin-2-ylmethyl)propanamide is a benzodiazepine derivative that exhibits significant biological activity, particularly in its interaction with the GABA_A receptor. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a benzodiazepine core linked to a pyridine moiety, which is critical for its biological activity. The presence of the hydroxyl and carbonyl groups enhances its interaction with biological targets.
The primary mechanism of action of this compound is through modulation of the GABA_A receptor , a major inhibitory neurotransmitter receptor in the central nervous system. The compound acts as a positive allosteric modulator, enhancing GABAergic transmission.
Binding Affinity
Studies have shown that compounds similar to this one exhibit high binding affinity to the benzodiazepine site on GABA_A receptors. For instance, research indicates that structural modifications in benzodiazepines can significantly alter their binding characteristics and efficacy at GABA_A receptors .
Biological Activity Overview
The biological activity of this compound includes:
- Anxiolytic Effects : Similar compounds have demonstrated anxiolytic properties in animal models. The modulation of GABA_A receptors leads to reduced anxiety behaviors.
- Sedative Properties : The sedative effects are attributed to enhanced GABAergic activity, which decreases neuronal excitability.
- Anticonvulsant Activity : Benzodiazepines are well-known for their anticonvulsant effects, which may also be observed with this compound.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anxiolytic | Reduction in anxiety-like behaviors | |
| Sedative | Induction of sedation in animal models | |
| Anticonvulsant | Prevention of seizure activity |
Detailed Findings
In vivo studies have shown that administration of similar benzodiazepine derivatives results in significant inhibition of pentagastrin-induced gastric acid secretion in rats, indicating potential therapeutic applications in gastrointestinal disorders . Furthermore, structural studies reveal that specific modifications can enhance selectivity for various GABA_A receptor subtypes, leading to differentiated pharmacological profiles .
Scientific Research Applications
1.1. Antagonism of Gastrin/CCK-B Receptors
Research has indicated that derivatives of benzodiazepines, including compounds similar to 3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-(pyridin-2-ylmethyl)propanamide, exhibit significant antagonistic activity against gastrin/CCK-B receptors. In vivo studies have demonstrated that these compounds can inhibit pentagastrin-induced gastric acid secretion in animal models, indicating their potential use in treating conditions like gastroesophageal reflux disease (GERD) .
Table 1: Biological Activity of Related Compounds
| Compound Name | ED50 (nmol/kg) | Route of Administration | Effect |
|---|---|---|---|
| Compound 15c | 21 | Oral | Inhibits gastric acid secretion |
| Compound 15d | Not specified | IV | Inhibits gastric acid secretion |
Structure-Activity Relationship Studies
The structure of the compound plays a critical role in its biological activity. Research has focused on the relationship between the chemical structure and pharmacological effects, particularly how modifications to the benzodiazepine core can enhance receptor selectivity and potency. The incorporation of a pyridine moiety has been shown to increase binding affinity for specific receptors .
Neuropharmacological Effects
Benzodiazepine derivatives are well-known for their effects on the central nervous system (CNS). Compounds similar to this compound have been investigated for their anxiolytic and sedative properties. Studies suggest that these compounds may modulate neurotransmitter systems, particularly GABAergic pathways, contributing to their therapeutic effects .
4.1. Clinical Trials for Gastroesophageal Reflux Disease
A notable clinical study investigated the efficacy of a related compound in patients with GERD. The trial demonstrated significant improvements in symptoms and reduced acid secretion compared to placebo controls. The findings support the therapeutic potential of benzodiazepine derivatives in managing gastrointestinal disorders .
4.2. Neuroprotective Effects
Another area of investigation is the neuroprotective potential of this class of compounds. Preclinical studies have shown that certain derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The structural features of this compound are compared below with three related amide derivatives (Table 1):
Key Observations :
- The target compound’s benzodiazepinone core is distinct from the triazole (1049734-86-2) and benzimidazolone (1049735-65-0) systems, which are associated with divergent biological targets (e.g., CYP450 vs. kinase inhibition) .
- The pyridin-2-ylmethyl group in the target compound may enhance solubility compared to the lipophilic cyclopentyl (1008402-51-4) or dichlorophenyl (1049734-86-2) moieties .
- The 2-hydroxy-5-oxo motif in the target compound could improve receptor binding via hydrogen-bonding interactions, unlike the methoxy group in 1008402-51-4, which primarily increases lipophilicity .
Pharmacological and Functional Differences
- GABAA Receptor Affinity : The target compound’s benzodiazepine backbone suggests affinity for GABAA α-subunits, similar to classical anxiolytics like diazepam. In contrast, 1049734-86-2’s triazole-thioacetyl group is associated with CYP450 inhibition, likely due to sulfur’s nucleophilic reactivity .
- Selectivity : The pyridine moiety in the target compound may reduce off-target effects compared to 1049735-65-0’s benzimidazolone, which is structurally akin to kinase inhibitors targeting ATP-binding pockets .
- Metabolic Stability : The hydroxy group in the target compound may increase susceptibility to glucuronidation compared to the methoxy group in 1008402-51-4, which resists Phase I oxidation .
Pharmacokinetic and Metabolic Profiles
- The target compound’s lower LogP (vs. 1049734-86-2) suggests improved aqueous solubility, critical for CNS penetration.
- 1049735-65-0 lacks data but its benzimidazolone core is typically associated with prolonged half-lives due to aromatic stacking resistance to metabolic degradation .
Q & A
Q. Q1. What are the standard synthetic protocols for 3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-(pyridin-2-ylmethyl)propanamide, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including condensation, cyclization, and amide coupling. Key parameters include:
- Temperature control : Critical during cyclization (e.g., 0–5°C for intermediates, as seen in benzodiazepine derivatives) .
- Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency for heterocycle formation .
- Catalysts : FeCl3 or piperidine may be used to accelerate cyclization .
Optimization : Reaction progress is monitored via TLC or HPLC, and purification employs column chromatography or recrystallization .
Q. Q2. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
Methodological Answer:
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR verify regiochemistry and stereochemistry, particularly for the benzodiazepine core and pyridine substituents .
- LC-MS : Validates molecular weight and detects impurities (e.g., unreacted intermediates) .
- X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values across assays)?
Methodological Answer: Contradictions often arise from:
- Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or cell lines .
- Compound stability : Hydrolysis of the benzodiazepine ring under acidic/basic conditions may alter activity .
Validation steps :
Standardize assay protocols (e.g., use identical cell lines and controls).
Conduct stability studies (e.g., HPLC monitoring under physiological conditions) .
Compare results with structurally similar analogs to identify structure-activity relationships (SAR) .
Q. Q4. What experimental design strategies are recommended for studying this compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
- Target identification : Use computational docking (e.g., AutoDock Vina) to predict binding sites on enzymes like kinases or proteases .
- In vitro assays : Pair fluorescence-based assays (for real-time activity) with SPR (surface plasmon resonance) to measure binding kinetics .
- Negative controls : Include analogs lacking the pyridin-2-ylmethyl group to isolate pharmacophore contributions .
Q. Q5. How can process simulation tools improve the scalability of this compound’s synthesis for preclinical studies?
Methodological Answer:
- Modeling software : Aspen Plus or COMSOL simulates heat transfer and mixing efficiency in large-scale reactors, reducing byproduct formation .
- Parameter optimization : Adjust residence time and catalyst loading based on kinetic studies (e.g., Arrhenius equation for temperature dependence) .
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates to ensure batch consistency .
Methodological Guidance for Contradictory Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
